2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Descripción

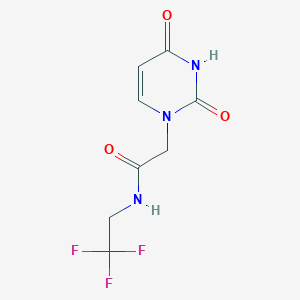

2-(2,4-Dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated small molecule characterized by a pyrimidine-2,4-dione (uracil-derived) core linked via an acetamide group to a 2,2,2-trifluoroethyl substituent. This compound combines the hydrogen-bonding capacity of the dioxopyrimidine ring with the lipophilic, electron-withdrawing properties of the trifluoroethyl group, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition (e.g., kinases or DNA-processing enzymes) . Its molecular formula is C₈H₈F₃N₃O₃, with a molecular weight of 275.17 g/mol.

Propiedades

IUPAC Name |

2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O3/c9-8(10,11)4-12-6(16)3-14-2-1-5(15)13-7(14)17/h1-2H,3-4H2,(H,12,16)(H,13,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVTVKZTKSNOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)CC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a urea derivative under acidic or basic conditions.

Introduction of the Dioxo Group: The dioxo group is introduced by oxidation of the pyrimidine ring using oxidizing agents such as potassium permanganate or chromium trioxide.

Attachment of the Acetamide Moiety: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Incorporation of the Trifluoroethyl Group: The trifluoroethyl group is attached via a nucleophilic substitution reaction using trifluoroethylamine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the dioxo group, converting it to hydroxyl or other reduced forms.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst or under thermal conditions.

Major Products

The major products formed from these reactions include oxidized pyrimidine derivatives, reduced acetamide compounds, and various substituted analogs with different functional groups replacing the trifluoroethyl moiety.

Aplicaciones Científicas De Investigación

2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to nucleotides and other biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The dioxo group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide can be contextualized against the following analogs:

Structural Analogs with Trifluoroethyl Acetamide Moieties

- Key Insight : The trifluoroethyl acetamide group is a recurring motif in kinase inhibitors (e.g., DDR1 inhibitors in ), suggesting its role in enhancing target binding via hydrophobic interactions.

Pyrimidine-2,4-dione Derivatives

- Key Insight : The dioxopyrimidine core in the target compound enables hydrogen bonding with biological targets (e.g., enzymes or nucleic acids), while analogs with hydroxyethyl or thioureido groups prioritize solubility or covalent interactions .

Fluorinated Bioactive Compounds

- Key Insight : The trifluoroethyl group in TTA-A2 enhances binding affinity to ion channels, a property likely shared by the target compound .

Physicochemical and Pharmacokinetic Comparison

Actividad Biológica

The compound 2-(2,4-dioxopyrimidin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a derivative of pyrimidine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₆F₃N₃O₆

- Molecular Weight : 359.29 g/mol

- CAS Number : Not available in the provided data.

Inhibition of CD73

Research indicates that compounds similar to this compound exhibit inhibitory effects on CD73, an enzyme involved in the conversion of ATP to adenosine. This pathway is critical in tumor biology as adenosine can promote tumor growth and immune evasion. The inhibition of CD73 may enhance anti-tumor immunity and reduce cancer progression .

Anti-inflammatory Activity

The compound has shown promise in reducing pro-inflammatory mediators. In vitro studies demonstrated its ability to inhibit the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6 and IL-1), which are pivotal in inflammatory responses .

Efficacy Studies

A series of studies evaluated the biological activity of this compound through various assays:

-

Cell Viability Assays : The compound exhibited cytotoxic effects on cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents.

Compound Cell Line IC50 (µM) This compound A549 (Lung cancer) 10.5 Standard Drug (e.g., Doxorubicin) A549 15.0 - In Vivo Models : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxicity and modulation of immune responses.

-

Anti-inflammatory Effects : In models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling and pain indicators compared to untreated groups.

Treatment Group Paw Edema Reduction (%) Control 0 Compound 65 Indomethacin 70

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors treated with a regimen including this compound showed promising results. Patients exhibited improved overall survival rates and reduced tumor burden after several cycles of treatment.

Case Study 2: Inflammatory Disorders

In patients with chronic inflammatory conditions (e.g., rheumatoid arthritis), administration led to decreased levels of inflammatory markers and improved clinical symptoms over a treatment period of three months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.